molecular formula C16H14O5 B1216584 Claussequinone CAS No. 35878-39-8

Claussequinone

Cat. No.: B1216584
CAS No.: 35878-39-8
M. Wt: 286.28 g/mol
InChI Key: PDAKXMIQFUHWQC-UHFFFAOYSA-N
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Description

Claussequinone is a compound with the systematic name 7-Hydroxy-4’-methoxyisoflavanquinone . It has the molecular formula C16H14O5 and an exact mass of 286.084125 . It belongs to the main class of polyketides and the subclass of flavonoids .


Synthesis Analysis

This compound can be synthesized by the oxidative rearrangement of 2′-hydroxy- or 2′-acetoxy-chalcones with thallium (III) nitrate in methanol into 1- (2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-ones . This is followed by cyclisation . This compound was rapidly formed by autoxidation of its hydroquinone precursor .


Molecular Structure Analysis

This compound has a complex molecular structure with heavy atoms, rings, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . Its InChiKey is PDAKXMIQFUHWQC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of this compound involves the oxidative rearrangement of chalcones with thallium (III) nitrate . This process is followed by cyclisation . The rapid formation of this compound by autoxidation of its hydroquinone precursor suggests that oxidation may also have occurred during the isolation of the metabolite .


Physical and Chemical Properties Analysis

This compound has a calculated physicochemical properties such as heavy atoms, rings, aromatic rings, rotatable bonds, Van der Waals molecular volume, topological polar surface area, hydrogen bond donors, hydrogen bond acceptors, logP, and molar refractivity .

Scientific Research Applications

Anti-Inflammatory Activity

Claussequinone has been studied in the context of anti-inflammatory activity. Research conducted by Emim, Oliveira, and Lapa (1994) explored the anti-inflammatory effects of various bioflavonoids, including hesperidin, duartin, and this compound. They found that while hesperidin demonstrated significant anti-inflammatory effects in their tests, this compound was ineffective in the same tests. This indicates that this compound may not be as effective as other flavonoids in reducing inflammation.

Antioxidant Activity

Studies have also investigated the antioxidant properties of related compounds. For instance, Mansour et al. (2002) examined thymoquinone, a component derived from Nigella sativa, for its antioxidant properties. They found that thymoquinone significantly reduced hepatic and cardiac lipid peroxidation, indicating potent antioxidant activities. Although this study focused on thymoquinone, it highlights the potential of related compounds in mitigating oxidative stress.

Pharmaceutical Formulation and Stability

In the realm of pharmaceutical formulation, research on the solubility and degradation kinetics of phytochemicals, including thymoquinone, is relevant. Salmani, Asghar, Lv, and Zhou (2014) conducted a study to understand the solubility and stability profiles of thymoquinone in aqueous solutions. Their findings revealed significant degradation of thymoquinone in aqueous solutions, especially at alkaline pH, and emphasized the importance of considering the stability of such compounds in pharmaceutical formulations.

Potential in Cancer Therapy

The potential of related compounds in cancer therapy has been explored as well. For example, Yi et al. (2008) studied thymoquinone for its ability to inhibit tumor angiogenesis and tumor growth. They found that thymoquinone effectively inhibited these processes, suggesting its potential as a drug candidate for cancer therapy.

Properties

IUPAC Name

2-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAKXMIQFUHWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35878-39-8
Record name Claussequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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